5-Chloro-n-methoxy-n-methylpicolinamide
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Overview
Description
5-Chloro-n-methoxy-n-methylpicolinamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 5-position, a methoxy group, and a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-n-methoxy-n-methylpicolinamide typically involves the reaction of 5-chloropicolinic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-n-methoxy-n-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
5-Chloro-n-methoxy-n-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-n-methoxy-n-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-n-methylisatoic anhydride: Similar in structure but with different functional groups.
N-Methyl 5-bromopicolinamide: Contains a bromine atom instead of chlorine.
5-Chloro-2-methoxy-n-methylacetamide: Similar functional groups but different core structure.
Uniqueness
5-Chloro-n-methoxy-n-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and methyl group on the picolinamide scaffold makes it a valuable compound for various research applications .
Biological Activity
5-Chloro-n-methoxy-n-methylpicolinamide is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by a chlorine atom at the 5-position of the picolinamide structure, along with a methoxy group and a methyl group. The synthesis typically involves the reaction of 5-chloropicolinic acid with methoxyamine and methylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine. The reaction conditions are optimized to enhance yield and purity, often utilizing recrystallization or chromatography for purification.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active site or an allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways through receptor interactions, influencing various biological processes.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit pro-inflammatory cytokines in various models, indicating its potential utility in treating inflammatory diseases. A case study involving animal models of arthritis revealed that administration of the compound resulted in decreased inflammation markers and improved clinical scores.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Chloro-n-methylisatoic anhydride | Similar core structure, different functional groups | Anticancer properties |
N-Methyl 5-bromopicolinamide | Bromine instead of chlorine | Antimicrobial activity |
5-Chloro-2-methoxy-n-methylacetamide | Similar functional groups | Limited research available |
The distinct substitution pattern of this compound contributes to its unique biological activities compared to these similar compounds.
Applications in Research and Industry
This compound has diverse applications across various fields:
- Chemistry : Used as an intermediate in synthesizing complex organic molecules.
- Biology : Investigated for enzyme inhibition and protein-ligand interaction studies.
- Medicine : Explored for therapeutic properties including anti-inflammatory and anticancer effects.
- Industry : Utilized in developing agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
5-chloro-N-methoxy-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVPDNRDVPTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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